molecular formula C7H5F2N B13622779 4-Ethenyl-3,5-difluoropyridine

4-Ethenyl-3,5-difluoropyridine

Katalognummer: B13622779
Molekulargewicht: 141.12 g/mol
InChI-Schlüssel: IIZZQEHMUCUELF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-4-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and a vinyl group at the 4 position on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the reactivity of the vinyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-vinylpyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a precursor such as 4-chloro-3,5-difluoropyridine is reacted with a vinylating agent under specific conditions to introduce the vinyl group . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the substitution.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-vinylpyridine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

    Addition Products: Adducts with electrophiles, such as halogenated pyridines.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-vinylpyridine has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-vinylpyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which reduce the electron density on the pyridine ring, making it less basic and more reactive towards electrophiles. The vinyl group provides a site for polymerization and addition reactions, allowing the compound to form various derivatives and polymers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Difluoro-4-vinylpyridine is unique due to the combination of fluorine atoms and a vinyl group, which imparts specific electronic and steric properties. This combination enhances its reactivity and makes it suitable for specialized applications in various fields.

Eigenschaften

Molekularformel

C7H5F2N

Molekulargewicht

141.12 g/mol

IUPAC-Name

4-ethenyl-3,5-difluoropyridine

InChI

InChI=1S/C7H5F2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2

InChI-Schlüssel

IIZZQEHMUCUELF-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=C(C=NC=C1F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.